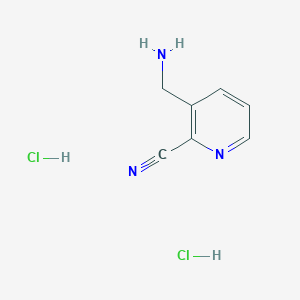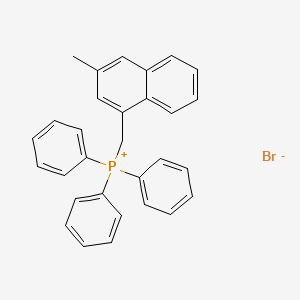
(4-(4-Phenylpyridin-2-yl)phenyl)boronicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(4-Phenylpyridin-2-yl)phenyl)boronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in the field of cross-coupling reactions. This compound is known for its ability to form stable complexes with transition metals, making it a valuable reagent in various catalytic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Phenylpyridin-2-yl)phenyl)boronic acid typically involves the borylation of aryl halides or triflates. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions are generally mild, and the process is tolerant of various functional groups .
Industrial Production Methods
In industrial settings, the production of (4-(4-Phenylpyridin-2-yl)phenyl)boronic acid often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for high throughput and efficient synthesis of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(4-Phenylpyridin-2-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters.
Reduction: Reduction reactions can convert the boronic acid to its corresponding alcohol.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organolithium reagents, and various oxidizing and reducing agents. The reaction conditions are typically mild, allowing for high functional group tolerance .
Major Products
The major products formed from these reactions include boronic esters, alcohols, and substituted aryl compounds .
Applications De Recherche Scientifique
(4-(4-Phenylpyridin-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which (4-(4-Phenylpyridin-2-yl)phenyl)boronic acid exerts its effects involves the formation of stable complexes with transition metals. These complexes facilitate various catalytic processes, including cross-coupling reactions. The molecular targets and pathways involved include the palladium-catalyzed formation of carbon-boron bonds and subsequent transmetalation steps .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the pyridine ring, making it less versatile in certain reactions.
Pyridine-4-boronic acid: Contains a pyridine ring but differs in the position of the boronic acid group.
Uniqueness
(4-(4-Phenylpyridin-2-yl)phenyl)boronic acid is unique due to its ability to form stable complexes with transition metals and its high functional group tolerance. This makes it a valuable reagent in various catalytic processes and synthetic applications .
Propriétés
Formule moléculaire |
C17H14BNO2 |
|---|---|
Poids moléculaire |
275.1 g/mol |
Nom IUPAC |
[4-(4-phenylpyridin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C17H14BNO2/c20-18(21)16-8-6-14(7-9-16)17-12-15(10-11-19-17)13-4-2-1-3-5-13/h1-12,20-21H |
Clé InChI |
XEHVACGVDGFOCX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C2=NC=CC(=C2)C3=CC=CC=C3)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenyl[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B13139500.png)

![6-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B13139505.png)



![N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13139524.png)

![2'-((9H-fluoren-2-ylamino)carbonyl)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13139541.png)
![Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-](/img/structure/B13139543.png)



